molecular formula C24H21BrClN B14198718 1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl- CAS No. 872674-87-8

1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl-

Cat. No.: B14198718
CAS No.: 872674-87-8
M. Wt: 438.8 g/mol
InChI Key: OQDRZJVWPKEHOK-UHFFFAOYSA-N
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Description

1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl- is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a bromoethyl group, a chloro substituent, a diphenylmethyl group, and a methyl group attached to the indole core.

Preparation Methods

The synthesis of 1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl- involves several steps:

    Starting Materials: The synthesis typically begins with commercially available indole derivatives.

    Chlorination: The chloro substituent is introduced via chlorination reactions, often using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Diphenylmethylation: The diphenylmethyl group is introduced through Friedel-Crafts alkylation reactions using diphenylmethanol and a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Methylation: The methyl group is introduced via methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl- undergoes various chemical reactions:

    Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

    Oxidation Reactions: The indole core can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form indole-2,3-diones.

    Reduction Reactions: The compound can undergo reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the bromoethyl group to an ethyl group.

    Friedel-Crafts Reactions: The diphenylmethyl group can participate in further Friedel-Crafts alkylation or acylation reactions to introduce additional substituents.

Major products formed from these reactions include substituted indoles, indole-2,3-diones, and various alkylated or acylated derivatives.

Scientific Research Applications

1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl- can be compared with other indole derivatives:

    1H-Indole, 3-(2-bromoethyl)-2-methyl-: Lacks the chloro and diphenylmethyl substituents, resulting in different chemical reactivity and biological activity.

    1H-Indole, 5-chloro-1-(diphenylmethyl)-2-methyl-: Lacks the bromoethyl group, affecting its ability to undergo nucleophilic substitution reactions.

    1H-Indole, 3-(2-bromoethyl)-5-chloro-2-methyl-: Lacks the diphenylmethyl group, impacting its potential interactions with molecular targets.

The uniqueness of 1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl- lies in its combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

872674-87-8

Molecular Formula

C24H21BrClN

Molecular Weight

438.8 g/mol

IUPAC Name

1-benzhydryl-3-(2-bromoethyl)-5-chloro-2-methylindole

InChI

InChI=1S/C24H21BrClN/c1-17-21(14-15-25)22-16-20(26)12-13-23(22)27(17)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,24H,14-15H2,1H3

InChI Key

OQDRZJVWPKEHOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(C3=CC=CC=C3)C4=CC=CC=C4)C=CC(=C2)Cl)CCBr

Origin of Product

United States

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